(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine

Catalog No.
S13563453
CAS No.
M.F
C9H9ClFN
M. Wt
185.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine

Product Name

(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

InChI

InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1

InChI Key

NLJXBHXJWBMRSZ-MRVPVSSYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1Cl)F)N

Isomeric SMILES

C=C[C@H](C1=C(C=CC=C1Cl)F)N

The compound (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine, also known by its chemical structure as C8_8H9_9ClFN, is a chiral amine featuring a prop-2-enyl group attached to a chloro-fluorophenyl moiety. It possesses a molecular weight of approximately 173.62 g/mol and is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity.

Typical of amines and alkenes, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Addition Reactions: The double bond in the prop-2-enyl group can undergo electrophilic addition, allowing for the formation of more complex molecules.
  • Oxidation Reactions: The amine functional group may be oxidized to form imines or other nitrogen-containing compounds.

  • Antidepressant Effects: Some related compounds act as selective serotonin reuptake inhibitors.
  • Antimicrobial Activity: The presence of halogen substituents often enhances the antimicrobial properties of organic compounds.

Further studies are needed to elucidate the specific biological activities associated with this compound.

The synthesis of (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine can be achieved through several methods:

  • Alkylation of Amines: Starting from a suitable amine precursor, alkylation with a halogenated alkene can yield the desired product.
  • Reduction Reactions: Reduction of corresponding nitro or carbonyl precursors may also lead to the formation of this amine.
  • Chiral Synthesis Techniques: Utilizing chiral catalysts or reagents can help in obtaining the (1R) enantiomer selectively.

This compound has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics suggest potential utility in drug development, particularly in creating new antidepressants or antimicrobial agents.
  • Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.

Several compounds share structural similarities with (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine. Below is a comparison highlighting their unique features:

Compound NameStructureSimilarityUnique Features
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochlorideC8_8H9_9ClFNHighShorter alkyl chain; potential different biological activity.
1-(4-Fluorophenyl)prop-2-en-1-amineC9_9H10_10FNModerateLacks chlorine; may exhibit different pharmacological properties.
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochlorideC8_8H9_9ClFNHighDifferent stereochemistry; potential variations in biological activity.

The uniqueness of (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine lies in its specific combination of halogen substituents and chiral center, which may confer distinct properties compared to its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.0407551 g/mol

Monoisotopic Mass

185.0407551 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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